![molecular formula C9H14OSi B103710 Dimethyl(4-methylphenyl)silanol CAS No. 17920-15-9](/img/structure/B103710.png)
Dimethyl(4-methylphenyl)silanol
Overview
Description
Dimethyl(4-methylphenyl)silanol is a chemical compound with the molecular formula C9H14OSi . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of Dimethyl(4-methylphenyl)silanol and similar compounds has been discussed in several studies . The process involves reactions such as the Müller-Rochow synthesis, polymerisation, direct synthesis, hydro-silylation, and transesterification .Molecular Structure Analysis
The molecular structure of Dimethyl(4-methylphenyl)silanol consists of a silicon atom linked to a methyl group and a phenyl group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving Dimethyl(4-methylphenyl)silanol are complex and involve several stages . For example, one reaction produces SiH3OH (silanol) via external SiH2 extrusion .Physical And Chemical Properties Analysis
Dimethyl(4-methylphenyl)silanol has a molecular weight of 152.266 Da and a density of 1.0±0.1 g/cm3 . Its boiling point is 203.8±13.0 °C at 760 mmHg, and it has a vapour pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis of Reactive Silicones
Dimethyl(4-methylphenyl)silanol: is utilized in the synthesis of reactive silicones, particularly in the production of telechelic OH-terminated polysiloxanes. These materials are crucial in creating a variety of consumer products, adhesives, and electronic devices. The compound acts as a building block in the polymerization process, leading to the formation of silicone oils or fluids through hydrolysis or methanolysis reactions .
Spectroscopic Characterization
This compound plays a significant role in the spectroscopic characterization of silicon-based materials. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy rely on the electronic characteristics of compounds like Dimethyl(4-methylphenyl)silanol to determine the structures and substituent groups of siloxanes and silsesquioxanes .
Material Properties Enhancement
In materials science, Dimethyl(4-methylphenyl)silanol is used to enhance specific properties of silsesquioxane and siloxane materials. These enhancements include improving tensile strength, thermal insulation, and dielectric constants, which are influenced by the degree of crosslinking and the molecular weight of the precursor polymer .
Polymer Chemistry Research
The compound is a subject of interest in polymer chemistry research, where it is studied for its reactivity and potential to form various polymeric structures. Researchers investigate its behavior in the synthesis of linear, branched, star, and dendritic poly(hydrosiloxane)s, which have applications in diverse fields ranging from coatings to biomedical devices .
Catalysis
Dimethyl(4-methylphenyl)silanol: is also significant in catalysis, particularly in the Leibniz Institute for Catalysis. It is involved in the development of new catalytic processes that can lead to more efficient and environmentally friendly chemical reactions .
Adhesive Technology
Lastly, the compound finds application in adhesive technology. It is a key ingredient in the development of new adhesives used in various industries, including electronics. Its unique chemical structure allows for the creation of strong, durable bonds in adhesive formulations .
Future Directions
properties
IUPAC Name |
hydroxy-dimethyl-(4-methylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDOHFYKIKMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557334 | |
Record name | Dimethyl(4-methylphenyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(4-methylphenyl)silanol | |
CAS RN |
17920-15-9 | |
Record name | Dimethyl(4-methylphenyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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